![molecular formula C23H31N3O3 B605656 3-(4-(6-(3-(Dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine CAS No. 1219962-49-8](/img/structure/B605656.png)
3-(4-(6-(3-(Dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine
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Description
AT791 is an inhibitor of TLR7 and TLR9.
Scientific Research Applications
Inhibition of Toll-Like Receptor Signaling : This compound, referred to as AT791 in a study, was identified as an inhibitor of Toll-like receptors (TLR) 7 and 9 signaling. It has been shown to suppress responses to DNA that stimulates TLR9 and modulate signaling in vivo, indicating potential therapeutic applications in autoimmune diseases like lupus (Lamphier et al., 2014).
Synthesis and Characterization of Derivatives : Another study involved the synthesis of related quinazoline compounds, which included modifications of the phenoxy propoxy component. These compounds were characterized by various techniques, hinting at their potential applications in medicinal chemistry (Yan & Ouyang, 2013).
Electropolymerization Studies : A related study focused on the synthesis and electropolymerization of silicon naphthalocyanines bearing bis-[(4-{3-[3-(dimethylamino)phenoxy]propoxy}phenyl)propanoxy] units. This research suggests applications in materials science, particularly in the development of electrochemically active materials (Bıyıklıoğlu & Alp, 2017).
Polymerization Reaction Studies : The compound's derivative was used in a study of the epoxy-carboxy reaction in solvents of low or medium dielectric constants, which is significant in the field of polymer chemistry (Madec & Maréchal, 1983).
Generation of Structurally Diverse Libraries : Another derivative of the compound was utilized to generate a diverse library of compounds through different types of alkylation and ring closure reactions. This highlights its utility in synthetic organic chemistry (Roman, 2013).
properties
IUPAC Name |
3-[4-[6-[3-(dimethylamino)propoxy]-1,3-benzoxazol-2-yl]phenoxy]-N,N-dimethylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3/c1-25(2)13-5-15-27-19-9-7-18(8-10-19)23-24-21-12-11-20(17-22(21)29-23)28-16-6-14-26(3)4/h7-12,17H,5-6,13-16H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFYWFWUJUHSMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)OCCCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(6-(3-(Dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine |
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